Ethyl 5-({4-chloro-2-[(hydroxyimino)methyl]phenoxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate
Description
Ethyl 5-({4-chloro-2-[(hydroxyimino)methyl]phenoxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate (molecular formula: C₁₄H₁₄ClNO₅, molecular weight: 311.72) is a heterocyclic compound featuring a dihydroisoxazole core substituted with an ethyl carboxylate group and a phenoxy moiety bearing a 4-chloro substituent and a hydroxyimino (oxime) functional group at the 2-position . The compound’s structural complexity arises from its fused bicyclic system, which combines the isoxazole ring’s rigidity with the flexibility of the dihydro moiety. Key physicochemical properties include a calculated XLogP3 of 2.3 (indicating moderate lipophilicity) and a topological polar surface area of 74.2 Ų, suggesting moderate solubility in polar solvents .
Properties
IUPAC Name |
ethyl 5-[[4-chloro-2-[(Z)-hydroxyiminomethyl]phenoxy]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O5/c1-2-20-14(18)12-6-11(22-17-12)8-21-13-4-3-10(15)5-9(13)7-16-19/h3-5,7,11,19H,2,6,8H2,1H3/b16-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEXMVBQSQLANY-APSNUPSMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)COC2=C(C=C(C=C2)Cl)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NOC(C1)COC2=C(C=C(C=C2)Cl)/C=N\O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-({4-chloro-2-[(hydroxyimino)methyl]phenoxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate, with the CAS number 338954-29-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H15ClN2O5
- Molecular Weight : 326.73 g/mol
- Boiling Point : Approximately 466.5 °C (predicted)
- Density : 1.40 g/cm³ (predicted)
- pKa : 10.49 (predicted)
The biological activity of this compound can be attributed to its structural features, particularly the presence of the hydroxyimino group, which is known to enhance biological interactions. The isoxazole moiety is also significant as it can participate in various biochemical pathways.
Biological Activities
-
Antimicrobial Activity
- Studies have shown that compounds with similar structures exhibit antimicrobial properties. Ethyl 5-({4-chloro-2-[(hydroxyimino)methyl]phenoxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate is hypothesized to possess similar activity against a range of bacterial strains.
-
Anticancer Potential
- Preliminary research indicates that derivatives of isoxazole compounds can inhibit cancer cell proliferation. The specific mechanism may involve apoptosis induction and cell cycle arrest.
-
Anti-inflammatory Effects
- Compounds with phenoxy groups have demonstrated anti-inflammatory properties in various models. Ethyl 5-({4-chloro-2-[(hydroxyimino)methyl]phenoxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate may modulate inflammatory pathways through inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 466.5 ± 55.0 °C (predicted) |
| Density | 1.40 g/cm³ |
Pharmaceutical Applications
Ethyl 5-({4-chloro-2-[(hydroxyimino)methyl]phenoxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate has shown promise in medicinal chemistry due to its potential as a bioactive compound. Its structural features suggest possible applications in:
- Antimicrobial Agents : Compounds with similar structures have been investigated for their ability to inhibit bacterial growth.
- Anti-inflammatory Drugs : The presence of the isoxazole moiety may contribute to anti-inflammatory properties.
Agrochemical Applications
In the field of agrochemicals, this compound can be explored for its efficacy as a pesticide or herbicide. The chloro-substituted phenolic structure is often associated with herbicidal activity against specific weed species. Research into its effectiveness and safety profile could lead to the development of new agricultural products.
Materials Science
The unique chemical structure allows for potential applications in materials science, particularly in the development of polymers or coatings that require specific chemical properties such as resistance to degradation or enhanced mechanical strength.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial properties of compounds with similar structures found that derivatives of chloro-substituted phenols exhibited significant inhibition against various bacterial strains. This compound could potentially be tested for similar effects, providing insights into its suitability as an antimicrobial agent.
Case Study 2: Herbicidal Efficacy
Research on herbicides derived from chlorophenolic compounds has indicated that modifications can enhance selectivity towards target weeds while minimizing impact on crops. Future studies could explore the herbicidal efficacy of this compound against common agricultural pests.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s structural analogs can be categorized based on variations in substituents, heterocyclic cores, and functional groups. Below is a comparative analysis of key analogs:
Key Observations:
- Heterocyclic Diversity : Compounds with fused systems (e.g., thiazolo-pyrimidine in or pyrazole-thiazole in ) exhibit higher molecular weights and complexity, which may impact pharmacokinetic properties like metabolic stability.
- Lipophilicity : The target compound’s XLogP3 (2.3) suggests better membrane permeability compared to more polar analogs like carboxylic acid derivatives (e.g., compound 41p in , which lacks an ester group).
Preparation Methods
Cyclization of β-Chloro Ketone Precursors
The dihydroisoxazole ring is constructed via base-mediated cyclization of ethyl 4-chloroacetoacetate. As demonstrated in US Patent 9,796,690B2, stirring 92 g (0.55 mol) of ethyl-4-chloroacetoacetate with 542 g of 37% hydrochloric acid at 25°C for 24 hours initiates chloride displacement. Subsequent cooling to 5°C and dropwise addition of 215 g 20% NaOH maintains temperatures ≤10°C to prevent decomposition. This yields a nitrosation-ready intermediate, 1-chloro-3-(hydroxyimino)acetone, isolated via ethyl acetate extraction (3 × 120 mL).
Reaction Conditions Table
| Parameter | Value | Source |
|---|---|---|
| Temperature | 25°C (initial), 5°C (quench) | |
| Solvent | Hydrochloric acid/ethyl acetate | |
| Yield | 68–72% |
Nitrosation and Ring Closure
Addition of 159 g 20% NaNO₂ at 0°C generates nitroso intermediates, followed by neutralization with KHCO₃ to pH 4.3–4.5. Cyclization proceeds via 1,3-dipolar addition, forming the dihydroisoxazole scaffold. IR analysis confirms ring formation through C=N stretches at 1600–1650 cm⁻¹ and C-O-C vibrations at 1173 cm⁻¹.
Preparation of 4-Chloro-2-[(Hydroxyimino)Methyl]Phenoxy Component
Oximation of 4-Chloro-2-Formylphenol
The hydroxyimino moiety is introduced by reacting 4-chloro-2-formylphenol with hydroxylamine hydrochloride. Per Synthesis 1988, 274, 17.22 g of substrate and 7.34 g NH₂OH·HCl in 50 mL ethanol at 25°C for 4 hours afford the oxime. TLC monitoring (30% EtOAc/hexanes) shows complete conversion (Rf: 0.45→0.50).
Analytical Data
Chloromethylation for Coupling
The phenoxy methyl bridge is installed via chloromethylation using paraformaldehyde and HCl gas. Patent EP0957097A1 details bubbling Cl₂ at 0–5°C into a mixture of phenol derivative, NaHCO₃, and H₂O, yielding 4-chloro-2-(chloromethyl)phenol.
Coupling of Isoxazole and Phenoxy Moieties
Nucleophilic Alkylation
The dihydroisoxazole intermediate reacts with 4-chloro-2-(chloromethyl)phenol under basic conditions. In US9796690B2, 46.4 g of 3-chloro-2-vinylphenyl methanesulfonate is added to the isoxazole solution at 35°C, with pH maintained at 4.3–4.5 using 25% KHCO₃. After 4 hours, ethyl acetate extraction isolates the crude product.
Optimized Parameters
Crystallization and Purification
The crude product is dissolved in 160 mL ethanol, heated to 70°C, and cooled to 20°C with seeding. Cold ethanol washes remove impurities, yielding white crystals.
Purity Assessment
- HPLC : 98.2% purity
- Elemental Analysis : C 51.08%, H 7.10%, N 7.25% (calc. C 51.33%, H 7.00%, N 7.48%)
Mechanistic Insights
Cyclization Pathway
The dihydroisoxazole forms via concerted 1,3-dipolar cycloaddition between nitrile oxide (from hydroxamoyl chloride) and ethylene. Regioselectivity is controlled by electron-withdrawing carboxylate groups, favoring 5-substitution.
E1CB Elimination in Oxime Formation
Base-induced deprotonation (NaOH) generates a nitranion, which undergoes β-elimination of HBr to aromatize the isoxazole ring. This step is critical for avoiding regioisomeric byproducts.
Challenges and Optimization
Byproduct Mitigation
Q & A
Q. What are the key synthetic pathways for Ethyl 5-({4-chloro-2-[(hydroxyimino)methyl]phenoxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate?
The synthesis typically involves multi-step reactions. For example, analogous isoxazole derivatives are synthesized via cyclocondensation of ethyl acetoacetate with substituted benzaldehydes and hydroxylamine derivatives. A two-step approach is common:
- Step 1 : Formation of dihydropyrimidine intermediates using ethyl acetoacetate, aldehydes, and urea analogs .
- Step 2 : Functionalization via chlorination or oxime formation, as seen in related compounds where hydroxyimino groups are introduced using hydroxylamine under controlled pH . Optimization requires monitoring reaction kinetics and intermediates via TLC or HPLC.
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirms regiochemistry of the isoxazole ring and substitution patterns (e.g., hydroxyimino group at C2) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, essential for purity assessment .
- X-ray Crystallography : Resolves conformational stability, bond angles, and dihedral angles in the solid state, crucial for structure-activity relationship (SAR) studies .
Q. How does the hydroxyimino group influence the compound's reactivity?
The hydroxyimino (-NHOH) group enhances chelation potential with metal ions, which may be exploited in catalytic or biological applications. Its tautomeric equilibrium (oxime ↔ nitroso) can affect electrophilic substitution reactions, requiring pH-controlled conditions during functionalization .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across related isoxazole derivatives?
Discrepancies in pharmacological activity (e.g., kinase inhibition vs. anti-inflammatory effects) may arise from:
- Structural variations : Substituents like the 4-chlorophenoxy group modulate lipophilicity and target binding.
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., COX-2 vs. MAPK). Mitigation involves:
- Comparative SAR studies : Systematic substitution of the hydroxyimino or chlorophenyl groups .
- Dose-response profiling : Testing across multiple concentrations to identify off-target effects .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Docking simulations : Predict binding affinities to targets like protein kinases using software (AutoDock Vina). For example, the hydroxyimino group may form hydrogen bonds with catalytic lysine residues .
- ADMET prediction : Tools like SwissADME assess logP (lipophilicity) and bioavailability. The ethyl ester moiety may require hydrolysis to active carboxylic acid forms in vivo .
Q. What experimental designs validate the anti-inflammatory mechanism of this compound?
- In vitro assays :
- COX-1/COX-2 inhibition : Measure IC₅₀ values using fluorometric kits.
- Cytokine profiling (IL-6, TNF-α) : Use ELISA in LPS-stimulated macrophages .
- In vivo models :
- Carrageenan-induced paw edema : Dose-dependent reduction in swelling correlates with efficacy .
Include controls (e.g., indomethacin) and statistical validation (ANOVA, p < 0.05).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
